10-Undecen-1-ol

Beschreibung

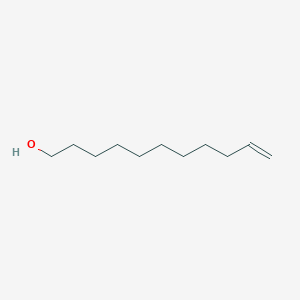

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

undec-10-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEMHYCMBGELGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059419 | |

| Record name | 10-Undecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid | |

| Record name | 10-Undecen-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 10-Undecen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

132.00 to 133.00 °C. @ 15.00 mm Hg | |

| Record name | 10-Undecen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

44 mg/L @ 20 °C (exp) | |

| Record name | 10-Undecen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112-43-6 | |

| Record name | 10-Undecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-UNDECEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-UNDECEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63HL09NXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Undecen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2 °C | |

| Record name | 10-Undecen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10-Undecen-1-ol: Synthesis, Properties, and Applications in Research and Development

CAS Number: 112-43-6

This technical guide provides a comprehensive overview of 10-Undecen-1-ol, a versatile long-chain unsaturated alcohol, for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis protocols, and explores its applications as a chemical intermediate and a precursor for materials with biological activity.

Physicochemical and Spectroscopic Data

This compound, also known as undecylenyl alcohol, is a colorless liquid with the molecular formula C₁₁H₂₂O[1]. It possesses a terminal double bond and a primary hydroxyl group, making it a valuable bifunctional molecule for chemical synthesis[1]. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 112-43-6 | |

| Molecular Formula | C₁₁H₂₂O | |

| Molecular Weight | 170.29 g/mol | |

| Density | 0.85 g/mL at 25 °C | |

| Boiling Point | 132-133 °C at 15 mmHg | |

| Melting Point | -3 °C | |

| Flash Point | 125 °C (closed cup) | |

| Refractive Index | 1.448–1.453 at 20 °C | |

| Solubility | Soluble in alcohol and ether; practically insoluble in water. |

Spectroscopic data, including mass spectrometry and infrared (IR) spectroscopy, are available through the NIST WebBook for structural confirmation.

Synthesis and Reactivity

This compound is primarily synthesized through the reduction of 10-undecenoic acid or its esters. A common and efficient laboratory-scale synthesis protocol is detailed below.

Experimental Protocol: Synthesis of this compound from 10-Undecenoic Acid

Objective: To synthesize this compound via the reduction of 10-undecenoic acid using lithium aluminum hydride (LiAlH₄).

Materials:

-

10-Undecenoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ethyl acetate for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.50 g, 40.76 mmol) and anhydrous THF (100 mL).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Dissolve 10-undecenoic acid (5.0 g, 27.17 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel.

-

Add the 10-undecenoic acid solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Carefully quench the reaction by slowly adding ethyl acetate.

-

Filter the resulting solution to remove inorganic salts.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of 4% ethyl acetate in hexane, to yield this compound as a colorless oil (yield: ~97%).

Characterization: The structure of the synthesized this compound can be confirmed by IR and NMR spectroscopy.

The presence of both a terminal alkene and a primary alcohol allows this compound to undergo a variety of chemical transformations. It is a key monomer in polymerization reactions and serves as a precursor for the synthesis of various derivatives, including esters and ethers.

Applications in Research and Development

Polymer Chemistry

The terminal double bond of this compound makes it a valuable monomer for the synthesis of functional polymers through various polymerization techniques. These polymers, bearing pendant hydroxyl groups, can be further modified for a range of applications.

Diagram 1: General workflow for the polymerization of this compound.

Intermediate in Drug Development and Biologically Active Molecules

While this compound itself is primarily used as a flavoring agent, its derivatives have shown promise for biological applications. The related compound, 10-undecenoic acid, is a known antifungal agent. Research has extended to the synthesis of esters of 10-undecenoic acid, which have demonstrated significant antimicrobial and antifungal activities. This suggests that ester derivatives of this compound could also be promising candidates for the development of new antimicrobial agents.

A study on aliphatic esters of 10-undecylenic acid revealed high antifungal activity, particularly for i-Amyl-10-undecylenate. This highlights a potential area of investigation for drug development professionals, where this compound can serve as the alcohol moiety in the synthesis of novel ester compounds with potential therapeutic value.

Diagram 2: Logical relationship for the synthesis and evaluation of bioactive esters.

Potential Interactions with Cellular Membranes

Long-chain alcohols and their derivatives are known to interact with cell membranes, which can be a mechanism for their antimicrobial activity. While specific signaling pathway interactions for this compound are not well-documented, its structural similarity to other membrane-active compounds suggests a potential mechanism of action involving the disruption of the cell membrane integrity of microorganisms. This is a plausible area for further investigation by researchers.

Conclusion

This compound is a readily accessible and versatile chemical building block with established applications in polymer science and as an intermediate in the synthesis of fine chemicals. For drug development professionals and researchers, its true potential may lie in its use as a scaffold for the creation of novel derivatives, such as esters, with significant biological activities. Further research into the synthesis and biological evaluation of such derivatives is warranted to fully explore the therapeutic potential of this long-chain unsaturated alcohol.

References

The Enigmatic Presence of 10-Undecen-1-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecen-1-ol, a medium-chain unsaturated fatty alcohol, is a molecule of interest for its utility in the fragrance, cosmetic, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence in the plant kingdom is less documented and appears to be limited to trace amounts in specific species. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants. It collates the available, albeit scarce, quantitative data, details the analytical methodologies employed for its detection, and explores its putative biosynthetic origins. This document aims to serve as a foundational resource for researchers investigating the natural sources, biosynthesis, and potential applications of this valuable biomolecule.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom is not widespread. To date, its identification has been primarily associated with the volatile profiles of a limited number of fruits. The most cited plant source is the mango (Mangifera indica), and it has also been identified as a characteristic volatile compound in certain processed fruit products.

Quantitative Data

Quantitative data on the concentration of this compound in plant materials is exceptionally scarce in publicly available literature. While its presence has been confirmed in the species listed below, specific concentrations are often not reported or are below the quantification limits of the analytical methods used in broad-spectrum volatile analyses.

| Plant Species | Plant Part/Product | Concentration | Reference |

| Mangifera indica (Mango) | Fruit | Reported as a volatile component, but quantitative data is not available in the reviewed literature.[1] | [1] |

| Pear Syrup | Processed Fruit | Identified as a characteristic volatile organic compound; however, specific quantitative data is not provided in the reviewed literature.[2][3] | [2] |

Note: The lack of quantitative data highlights a significant gap in the current research and underscores the need for targeted analytical studies to determine the concentration of this compound in various plant sources.

Experimental Protocols for Detection and Analysis

The identification of this compound in plant matrices is typically achieved through chromatographic techniques coupled with mass spectrometry, which are standard methods for the analysis of volatile and semi-volatile organic compounds in complex mixtures like essential oils and food aromas.

General Workflow for Volatile Compound Analysis

The general workflow for identifying this compound in plant samples involves extraction of the volatile fraction, followed by separation and identification.

Extraction of Volatile Compounds

A common technique for the extraction of volatile and semi-volatile compounds from plant materials is Headspace Solid-Phase Microextraction (HS-SPME).

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition into the stationary phase. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

-

Typical Procedure (as applied to pear syrup analysis):

-

A known quantity of the sample (e.g., 4 g of pear syrup) is mixed with distilled water (e.g., 20 mL).

-

An aliquot of this solution (e.g., 2.5 mL) is placed in a headspace vial.

-

Sodium chloride (e.g., 0.9 g) is added to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

-

An internal standard (e.g., 50 µL of 0.04 g/L 3-nonanone) is added for quantification purposes.

-

The vial is sealed and equilibrated at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes).

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

The fiber is then retracted and introduced into the GC injector for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Principle: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for identification.

-

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature around 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program: An initial temperature of around 40-80 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-290 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of approximately m/z 35-500.

-

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with published values.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, it is hypothesized to originate from the general fatty acid biosynthesis pathway, which produces fatty acyl-ACPs (acyl carrier proteins) that can be subsequently modified. The production of a C11 alcohol is unusual, as the primary products of de novo fatty acid synthesis in plants are C16 and C18 fatty acids.

Putative Biosynthetic Pathway

The formation of this compound likely involves a specialized branch of the fatty acid metabolic pathway. The key steps would involve the synthesis of an 11-carbon fatty acid precursor, its desaturation, and subsequent reduction to the corresponding alcohol.

References

Spectroscopic Profile of 10-Undecen-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 10-undecen-1-ol, a valuable long-chain unsaturated primary alcohol utilized in the fragrance and polymer industries. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a detailed chemical signature of the molecule, crucial for quality control, structural elucidation, and research and development applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The terminal vinyl group, the hydroxyl proton, and the long alkyl chain are all clearly delineated.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-10 |

| ~4.9 | m | 2H | H-11 |

| ~3.6 | t | 2H | H-1 |

| ~2.0 | q | 2H | H-9 |

| ~1.5 | p | 2H | H-2 |

| ~1.3 | m | 12H | H-3 to H-8 |

| ~1.6 (variable) | s (broad) | 1H | -OH |

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity is abbreviated as follows: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet, ddt = doublet of doublets of triplets.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~139.2 | C-10 |

| ~114.1 | C-11 |

| ~63.1 | C-1 |

| ~33.8 | C-9 |

| ~32.8 | C-2 |

| ~29.5 | Methylene Chain |

| ~29.4 | Methylene Chain |

| ~29.1 | Methylene Chain |

| ~28.9 | Methylene Chain |

| ~25.7 | C-3 |

Note: Chemical shifts are referenced to a standard solvent signal. Assignments are based on predictive models and comparison with similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound showcases the characteristic vibrational frequencies of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H Stretch |

| ~3075 | Medium | =C-H Stretch (vinyl) |

| ~2925 | Strong | C-H Stretch (alkane) |

| ~2855 | Strong | C-H Stretch (alkane) |

| ~1640 | Medium | C=C Stretch (vinyl) |

| ~1465 | Medium | C-H Bend (alkane) |

| ~1058 | Strong | C-O Stretch |

| ~990 | Strong | =C-H Bend (vinyl out-of-plane) |

| ~910 | Strong | =C-H Bend (vinyl out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity | Possible Fragment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M-H₂O]⁺ |

| 97 | Moderate | [C₇H₁₃]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in a deuterated solvent (typically CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Data was processed with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

A thin film of neat this compound was placed between two salt plates (e.g., NaCl or KBr). The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy was set to a standard value of 70 eV. The resulting ions were separated by a mass analyzer and detected to generate the mass spectrum.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow, the following diagrams are provided.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for this compound.

Synthesis of 10-Undecen-1-ol from Undecylenic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecen-1-ol, a valuable unsaturated fatty alcohol, serves as a versatile building block in the synthesis of fragrances, pharmaceuticals, and polymers.[1][2] Its terminal double bond and primary alcohol functionality make it an attractive intermediate for further chemical modification. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, undecylenic acid. The primary focus is on the selective reduction of the carboxylic acid group while preserving the terminal alkene. This document details the prevalent synthetic methodologies, including experimental protocols and quantitative data, to assist researchers in the effective production of this important oleochemical.

Introduction

This compound, also known as undecylenic alcohol, is a colorless liquid with a mild, waxy, and slightly citrus-like odor.[1][3][4] It is soluble in alcohol and ether but immiscible with water. The synthesis of this compound from undecylenic acid is a fundamental transformation in organic chemistry, involving the selective reduction of a carboxylic acid in the presence of a carbon-carbon double bond. Undecylenic acid itself is readily available, being derived from the pyrolysis of ricinoleic acid from castor oil. This makes the synthesis of this compound a key process in converting a renewable feedstock into a valuable chemical intermediate.

Table 1: Physicochemical Properties of Undecylenic Acid and this compound

| Property | Undecylenic Acid | This compound |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₂O |

| Molecular Weight | 184.28 g/mol | 170.29 g/mol |

| Appearance | Colorless oil or solid | Colorless to pale yellow liquid |

| Melting Point | 23 °C | -17 to -15 °C |

| Boiling Point | 275 °C | 247-249 °C |

| Density | 0.912 g/mL | 0.84-0.85 g/mL |

| CAS Number | 112-38-9 | 112-43-6 |

Synthetic Methodologies

The primary route for the synthesis of this compound from undecylenic acid is through the reduction of the carboxylic acid moiety. The key challenge lies in the chemoselectivity of the reducing agent, which must not reduce the terminal double bond.

Reduction using Lithium Aluminum Hydride (LAH)

The most effective and widely reported method for this transformation is the use of lithium aluminum hydride (LiAlH₄). LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols in high yields. It is a nucleophilic reducing agent that readily attacks the carbonyl carbon.

Reaction Scheme:

Caption: General workflow for the reduction of undecylenic acid.

The following protocol is adapted from a literature procedure with a reported yield of 97%.

Materials:

-

Undecylenic acid (5.0 g, 27.17 mmol)

-

Lithium aluminum hydride (LiAlH₄) (1.50 g, 40.76 mmol)

-

Dry Tetrahydrofuran (THF) (110 mL)

-

Ethyl acetate (B1210297)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (for column chromatography)

Procedure:

-

To a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL) under an inert atmosphere, add a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in dry THF (10 mL) dropwise with vigorous stirring at 0 °C.

-

After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.

-

Carefully quench the reaction by the dropwise addition of ethyl acetate.

-

Filter the resulting solution.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography using a mixture of 4% ethyl acetate in hexane as the eluent.

-

The final product, this compound, is obtained as a colorless oil (4.48 g, 97% yield).

Table 2: Summary of the LiAlH₄ Reduction Protocol

| Parameter | Value |

| Reactants | Undecylenic acid, Lithium aluminum hydride |

| Solvent | Dry Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 30 minutes |

| Work-up | Quenching with ethyl acetate, aqueous wash |

| Purification | Column chromatography |

| Reported Yield | 97% |

The reduction of a carboxylic acid with LiAlH₄ proceeds through a series of steps.

Caption: Simplified mechanism of LiAlH₄ reduction of a carboxylic acid.

Initially, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, and a subsequent hydride transfer to the carbonyl carbon occurs. This process is repeated, leading to an intermediate aldehyde which is immediately further reduced to the primary alcohol. The final product is obtained after an aqueous workup to protonate the resulting alkoxide.

Other Reducing Agents

While LiAlH₄ is highly effective, other reducing agents can also be considered, each with its own advantages and disadvantages.

-

Borane Complexes (e.g., BH₃-THF): Borane is known to selectively reduce carboxylic acids in the presence of other functional groups like esters. It is a less powerful reducing agent than LiAlH₄ and can offer a milder reaction. However, borane-dimethylsulfide (BH₃-SMe₂), while more stable and concentrated, has an unpleasant odor.

-

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is generally not reactive enough to reduce carboxylic acids on its own. However, the carboxylic acid can first be activated, for example, by conversion to an ester, and then reduced with NaBH₄. This two-step process can be an alternative if LiAlH₄ is incompatible with other functional groups in the molecule.

Catalytic Hydrogenation

Catalytic hydrogenation is another potential method for the reduction of undecylenic acid. This method involves the use of hydrogen gas and a metal catalyst. However, a significant challenge is the potential for the simultaneous reduction of the carbon-carbon double bond. Selective catalysts and specific reaction conditions are required to favor the reduction of the carboxylic acid over the alkene. Ruthenium-based catalysts have shown promise in the selective reduction of esters to alcohols, suggesting their potential applicability in this context.

Characterization of this compound

The successful synthesis of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals |

| IR (neat) νₘₐₓ (cm⁻¹) | 3370 (O-H stretch), 3076 (C-H stretch, alkene), 2926 (C-H stretch, alkane), 1639 (C=C stretch), 1054 (C-O stretch) |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 5.68-5.83 (m, 1H, -CH=CH₂), 4.87-4.99 (m, 2H, -CH=CH₂), 3.59 (t, J = 6.79 Hz, 2H, -CH₂OH), 1.98-2.07 (m, 2H, -CH₂-CH=CH₂), 1.24-1.59 (m, 14H, other -CH₂-) |

| Mass Spectrometry (EI) m/z | 152 [M⁺-18] |

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing hydrogen gas which is flammable. All reactions involving LiAlH₄ must be conducted in a dry, inert atmosphere using anhydrous solvents. Appropriate personal protective equipment should be worn at all times.

Conclusion

The synthesis of this compound from undecylenic acid is a well-established transformation, with the reduction using lithium aluminum hydride being the most efficient and high-yielding method reported to date. This guide provides the necessary theoretical background and practical experimental details for researchers to successfully perform this synthesis. The resulting this compound is a valuable platform chemical with broad applications, and its synthesis from a renewable feedstock underscores its importance in sustainable chemistry. Further research into selective catalytic hydrogenation methods could provide even more environmentally benign and industrially scalable production routes in the future.

References

Thermochemical Data and Reaction Pathways of 10-Undecen-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the thermochemical properties of 10-undecen-1-ol, intended for researchers, scientists, and professionals in drug development and materials science. This document summarizes available thermochemical data, details relevant experimental methodologies for its determination, and visualizes key reaction pathways involving this versatile long-chain unsaturated alcohol.

Thermochemical Data of this compound

Table 1: Estimated Thermochemical Data for this compound

| Property | Symbol | Value | Unit | Source / Method |

| Molar Mass | M | 170.29 | g/mol | IUPAC |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH°gas | -297.17 | kJ/mol | Cheméo (Joback Method)[1] |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔfG°gas | -7.24 | kJ/mol | Cheméo (Joback Method)[1] |

| Enthalpy of Vaporization | ΔvapH° | 56.09 | kJ/mol | Cheméo (Joback Method)[1] |

| Enthalpy of Fusion | ΔfusH° | 27.05 | kJ/mol | Cheméo (Joback Method)[1] |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | ~409 | J/(mol·K) | Cheméo (Joback Method, interpolated) |

| Normal Boiling Point | Tb | 539.94 | K | Cheméo (Joback Method) |

| Melting Point | Tm | 272.79 | K | Cheméo (Joback Method) |

Table 2: Experimental Thermochemical Data for 1-Undecanol (for comparison)

| Property | Symbol | Value | Unit | Source |

| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | ΔfH°l | -433.9 ± 1.3 | kJ/mol | NIST WebBook |

| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapH° | 76.5 ± 1.7 | kJ/mol | NIST WebBook |

| Standard Molar Heat Capacity (Liquid, 298.15 K) | Cp,l | 344.9 ± 1.0 | J/(mol·K) | NIST WebBook |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for compounds like this compound relies on precise calorimetric measurements. The following section details a standard experimental protocol for determining the enthalpy of combustion, a key parameter for deriving the enthalpy of formation.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard molar enthalpy of combustion (ΔcH°) of a liquid organic compound such as this compound can be determined using a static bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus:

-

Static bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or stainless steel)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Cotton thread

-

Balance (accurate to ±0.0001 g)

-

Thermometer or temperature sensor with high resolution (e.g., ±0.001 K)

-

Pellet press (for solid samples, not required for liquid this compound)

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the crucible. A piece of fuse wire of known mass and length is connected to the electrodes of the bomb, with a cotton thread tied to the wire and its end dipped into the liquid sample to ensure ignition.

-

Bomb Assembly and Charging: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter vessel, which is then filled with a known mass of water. The calorimeter is assembled with a stirrer and a temperature measuring device.

-

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the initial drift).

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a constant rate of temperature change is again established (the final drift).

-

Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured to determine the amount of wire that has combusted. The bomb washings are collected to analyze for the formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contained sulfur), which contribute to the total heat released.

Calculations: The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the heat capacity of the calorimeter (C_calorimeter). The heat capacity of the calorimeter is determined in separate experiments using a standard substance with a known heat of combustion, such as benzoic acid.

-

q_total = C_calorimeter × ΔT

The heat of combustion of the sample (q_sample) is then found by subtracting the heat contributions from the combustion of the fuse wire (q_fuse) and the formation of nitric acid (q_acid).

-

q_sample = q_total - q_fuse - q_acid

Finally, the standard molar enthalpy of combustion (ΔcH°) is calculated by dividing the heat of combustion of the sample by the number of moles of the sample burned.

-

ΔcH° = - (q_sample / n_sample)

The negative sign indicates that the combustion is an exothermic process.

Visualized Reaction Pathways

This compound, with its terminal double bond and primary alcohol functional group, is a valuable monomer for the synthesis of various polymers. The following diagrams, generated using the DOT language, illustrate two important polymerization pathways.

Palladium-Catalyzed Hydroesterificative Polymerization

Hydroesterificative polymerization is an atom-economical method for producing polyesters from unsaturated alcohols. In this process, carbon monoxide is incorporated into the polymer backbone. The reaction is typically catalyzed by a palladium complex.

References

Solubility Profile of 10-Undecen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 10-Undecen-1-ol in various solvents. The information is compiled from available experimental data and scientific literature to support research, development, and formulation activities involving this long-chain unsaturated alcohol.

Introduction to this compound

This compound, also known as undecylenic alcohol, is a primary alcohol with a terminal double bond. Its chemical structure, consisting of a hydrophilic hydroxyl group and a long hydrophobic carbon chain, dictates its solubility characteristics, making it poorly soluble in water but generally soluble in organic solvents. Understanding its solubility is critical for its application in various fields, including pharmaceuticals, cosmetics, and organic synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of solvents. Due to the limited availability of precise quantitative data for all organic solvents, qualitative descriptors are provided where applicable.

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 44 mg/L[1] | 20 |

| Water | H₂O | Polar Protic | 0.061 g/L[2] | 25 |

| Water (Predicted) | H₂O | Polar Protic | 0.014 g/L[3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[4] | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1], Miscible | Not Specified |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble, Soluble | Not Specified |

| 70% Aqueous Alcohol | - | Polar Protic | Soluble | Not Specified |

Note: "Soluble" and "Miscible" are qualitative terms indicating that this compound dissolves in the solvent, but the exact concentration at saturation is not specified in the cited literature. "Slightly Soluble" and "Sparingly Soluble" indicate a lower degree of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its long, nonpolar, 11-carbon chain dominates its physical properties, making it readily soluble in nonpolar organic solvents and solvents with large nonpolar regions. The presence of the terminal hydroxyl (-OH) group allows for hydrogen bonding, which contributes to its solubility in polar protic solvents like alcohols. However, the hydrophobic nature of the long carbon chain limits its solubility in highly polar solvents like water.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is considered the gold standard for determining the equilibrium solubility of a substance.

Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

-

Glass vials with screw caps

Procedure:

-

Preparation of the test solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved material settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved material.

-

Filtration (Optional but Recommended): Filter the aliquot through a membrane filter that does not interact with the solute or solvent to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as GC or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

-

Replicate Measurements: The experiment should be performed in replicate (at least triplicate) to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask method.

Conclusion

This technical guide has summarized the known solubility of this compound in water and various organic solvents. While quantitative data is available for water and DMSO, the solubility in many common organic solvents is described qualitatively. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values tailored to their specific needs and solvent systems. The inherent lipophilicity of this compound, due to its long carbon chain, is the primary determinant of its solubility profile, making it a versatile compound for formulations requiring miscibility with organic components.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Insect Pheromones from 10-Undecen-1-ol

Introduction

10-Undecen-1-ol is a versatile and readily available C11 bifunctional molecule, featuring a primary alcohol at one end and a terminal double bond at the other.[1][2][3] This structure makes it an ideal starting material for the synthesis of a variety of long-chain insect pheromones, particularly those of lepidopteran species, which are often C12-C16 unsaturated alcohols, acetates, or aldehydes.[4] Key chemical transformations such as oxidation, acetylation, and carbon-chain extension via reactions like the Wittig reaction or olefin metathesis allow for the efficient construction of these biologically active molecules.[5] These synthetic pheromones are crucial for developing environmentally benign pest management strategies through mating disruption or monitoring.

General Synthetic Pathways

The primary alcohol and terminal alkene functionalities of this compound are key to its utility. The alcohol can be directly converted to an acetate (B1210297) or oxidized to an aldehyde. The terminal alkene allows for chain extension. These fundamental reactions form the basis for synthesizing a range of pheromones.

Caption: General synthetic routes from this compound.

Application Note 1: Synthesis of (Z)-9-Dodecenyl Acetate

(Z)-9-Dodecenyl acetate is a primary component of the sex pheromone for the grape berry moth, Paralobesia viteana. Its synthesis from this compound can be achieved in a three-step process involving oxidation, a Wittig reaction for chain extension and introduction of the Z-alkene, and final acetylation.

Experimental Workflow

Caption: Workflow for the synthesis of (Z)-9-Dodecenyl Acetate.

Protocol 1.1: Oxidation of this compound to 10-Undecenal

This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel.

-

Add the alcohol solution dropwise to the stirring PCC suspension at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 10-undecenal.

-

Purify the aldehyde by column chromatography on silica gel if necessary.

Protocol 1.2: Wittig Reaction with 10-Undecenal

This protocol uses a non-stabilized ylide to favor the formation of the (Z)-alkene, a common feature in many lepidopteran pheromones.

Materials:

-

10-Undecenal

-

Potassium tert-butoxide (or other strong base like n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Saturated Ammonium (B1175870) Chloride solution

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add potassium tert-butoxide (1.1 equivalents).

-

Allow the mixture to stir at room temperature for 1 hour. The formation of a deep orange or yellow color indicates the ylide has formed.

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 10-undecenal (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain (Z)-9-Dodecen-1-ol.

Protocol 1.3: Acetylation of (Z)-9-Dodecen-1-ol

The final step is the conversion of the synthesized alcohol to its corresponding acetate ester.

Materials:

-

(Z)-9-Dodecen-1-ol

-

Acetic Anhydride (B1165640)

-

Pyridine (B92270) (or triethylamine)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid

Procedure:

-

Dissolve (Z)-9-Dodecen-1-ol (1.0 equivalent) in DCM in a round-bottom flask.

-

Add pyridine (2.0 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the pyridine.

-

Extract the product with DCM or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (Z)-9-Dodecenyl acetate.

Application Note 2: Synthesis of 10-Undecenyl Acetate

10-Undecenyl acetate is itself a pheromone component for some moth species. Its synthesis is a straightforward one-step acetylation of the starting material.

Protocol 2.1: Direct Acetylation of this compound

Materials:

-

This compound

-

Acetic Acid

-

Sulfuric Acid (concentrated, catalytic amount)

-

Ethyl Acetate

-

Saturated Sodium Carbonate solution

Procedure:

-

Combine this compound (1.0 equivalent) and acetic acid (10 equivalents) in a flask.

-

Add a catalytic amount (e.g., 1-2 drops) of concentrated sulfuric acid.

-

Heat the mixture with stirring (e.g., to 60 °C) for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Slowly and carefully add saturated sodium carbonate solution to neutralize the acids.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain 10-Undecenyl acetate. Purify by column chromatography if needed.

Data Presentation

The following table summarizes typical yields for the synthetic steps described. Actual yields may vary based on reaction scale and purification efficiency.

| Synthesis Step | Starting Material | Product | Typical Yield (%) |

| Protocol 1.1: Oxidation | This compound | 10-Undecenal | 80 - 90 |

| Protocol 1.2: Wittig Reaction | 10-Undecenal | (Z)-9-Dodecen-1-ol | 65 - 75 |

| Protocol 1.3: Acetylation | (Z)-9-Dodecen-1-ol | (Z)-9-Dodecenyl Acetate | 90 - 98 |

| Protocol 2.1: Direct Acetylation | This compound | 10-Undecenyl Acetate | 85 - 95 |

References

Application Notes and Protocols: 10-Undecen-1-ol as a Precursor for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecen-1-ol, a bio-based long-chain alcohol derived from castor oil, is a versatile precursor for the synthesis of a variety of functional polymers.[1] Its terminal double bond and hydroxyl group offer dual functionality, enabling its use in several polymerization techniques, including carbonylative polymerization, metallocene-catalyzed polymerization, and as a key building block for monomers in acyclic diene metathesis (ADMET) polymerization. The resulting polymers possess unique properties, making them suitable for a range of applications, from specialty polyolefins to biodegradable polyesters. This document provides detailed application notes and protocols for the synthesis of polymers from this compound.

Polymerization Methods

Carbonylative Polymerization for the Synthesis of Polyketoesters

Carbonylative polymerization of this compound with carbon monoxide (CO) using a palladium catalyst offers a direct route to polyketoesters. This method involves the competitive insertion of the alkene and CO, along with the alcohol functionality, into the polymer backbone.

Quantitative Data:

| Catalyst System | Mn ( g/mol ) | Đ (Mw/Mn) | Ketone:Ester Ratio | Reference |

| (dppp(3,5-CF3)4)Pd(OTs)2 | >20,000 | 2.6 | ~1:2 | [2][3] |

Experimental Protocol:

A detailed experimental protocol for the carbonylative polymerization of this compound is as follows:

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the palladium precursor and the desired bis(phosphine) ligand in a suitable solvent (e.g., dichloromethane) to form the catalyst solution.

-

Polymerization Setup: In a high-pressure reactor equipped with a magnetic stir bar, add this compound and the catalyst solution.

-

Reaction Execution: Seal the reactor, remove it from the glovebox, and pressurize with carbon monoxide to the desired pressure (e.g., 100 psi). Heat the reactor to the specified temperature and stir for the designated reaction time.

-

Polymer Isolation: After the reaction, cool the reactor to room temperature and slowly vent the CO pressure. Precipitate the polymer by adding the reaction mixture to a non-solvent such as hexanes.

-

Purification: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: Analyze the polymer's molecular weight and dispersity using gel permeation chromatography (GPC). Determine the ketone to ester ratio using nuclear magnetic resonance (NMR) spectroscopy.

Reaction Workflow:

Caption: Workflow for Carbonylative Polymerization.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, such as zirconocene (B1252598) dichloride combined with a cocatalyst like methylaluminoxane (B55162) (MAO), can be used to polymerize this compound. The hydroxyl group of the monomer needs to be protected in situ by reacting with an aluminum alkyl, such as triisobutylaluminum (B85569) (TIBA), before polymerization.

Quantitative Data:

| Catalyst System | Cocatalyst | Mn ( g/mol ) | Polymer Tacticity | Reference |

| Cp2ZrCl2 | MAO | 3,400 - 4,200 | Atactic or isotactic-rich | [4] |

Experimental Protocol:

-

Monomer Pre-reaction: In a Schlenk flask under an inert atmosphere, dissolve triisobutylaluminum (TIBA) in toluene (B28343). Cool the solution and add this compound dropwise to protect the hydroxyl group.

-

Catalyst Activation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., Cp2ZrCl2) in toluene and add the MAO solution.

-

Polymerization: Transfer the pre-reacted monomer solution to the activated catalyst solution. Stir the reaction mixture at the desired temperature for the specified time.

-

Termination and Isolation: Quench the polymerization by adding acidified ethanol (B145695). Precipitate the polymer, filter, and wash with ethanol and acetone.

-

Drying: Dry the resulting poly(this compound) in a vacuum oven at 60 °C.

-

Characterization: Determine the molar mass by ¹H NMR spectroscopy using the end-group method and analyze the tacticity by ¹³C NMR.

Polymerization Mechanism:

Caption: Metallocene-Catalyzed Polymerization Mechanism.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound Derivatives

This compound serves as a valuable precursor for creating α,ω-diene monomers suitable for ADMET polymerization. For instance, it can be reacted with 10-undecenoic acid to form undec-10-en-1-yl undec-10-enoate, which can then be polymerized using ruthenium-based catalysts.

Quantitative Data:

| Monomer | Catalyst | Mn ( g/mol ) | Reference |

| Undec-10-en-1-yl undec-10-enoate | Grubbs' Catalysts | >30,000 | [5] |

| Bis(10-undecenoate) with isosorbide | Ruthenium-carbene | >30,000 | [5] |

| Bis(10-undecenoate) with isosorbide | Molybdenum-alkylidene | 44,000 - 49,400 | [5] |

Experimental Protocol:

-

Monomer Synthesis: Synthesize the α,ω-diene monomer, for example, by esterification of this compound with 10-undecenoic acid.

-

Polymerization Setup: In a glovebox, add the diene monomer and a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) to a Schlenk tube.

-

Reaction Execution: Conduct the polymerization in bulk (without solvent) or in a high-boiling point solvent under vacuum at an elevated temperature (e.g., 80-90 °C) to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization to completion.

-

Polymer Isolation: After the desired reaction time, dissolve the viscous polymer in a suitable solvent like chloroform (B151607) and precipitate it into a non-solvent such as methanol.

-

Purification and Drying: Filter the polymer and dry it under vacuum.

-

Characterization: Analyze the molecular weight by GPC and the thermal properties by differential scanning calorimetry (DSC).

ADMET Polymerization Cycle:

Caption: Simplified ADMET Polymerization Cycle.

Copolymerization of Ethylene with this compound

Vanadium-based precatalysts can be employed for the copolymerization of ethylene with this compound. Similar to metallocene catalysis, the hydroxyl group of this compound needs to be pre-treated with a protecting agent, such as diethylaluminium chloride.

Quantitative Data:

| Catalyst System | Cocatalyst | Comonomer Incorporation (mol%) | Catalytic Activity ( kg/mmolV ·h) | Reference |

| Bis(imino)pyrrolyl vanadium(III) | Et2AlCl | Up to 14.0 | Up to 3.84 | [6] |

Experimental Protocol:

-

Monomer Pre-treatment: In a Schlenk flask under an inert atmosphere, pre-treat the this compound with diethylaluminium chloride in a suitable solvent.

-

Polymerization Setup: Introduce the pre-treated comonomer solution into a reactor. Add the vanadium precatalyst and the cocatalyst.

-

Reaction Execution: Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.

-

Termination and Isolation: After the allotted time, terminate the polymerization by adding acidified ethanol.

-

Purification: Wash the resulting copolymer with ethanol and acetone, then dry under vacuum at 60 °C for 12 hours.[6]

-

Characterization: Determine the comonomer incorporation using ¹³C NMR spectroscopy.

Copolymerization Workflow:

Caption: Ethylene/10-Undecen-1-ol Copolymerization Workflow.

Conclusion

This compound is a highly valuable, renewable resource for the synthesis of a diverse range of polymers. The protocols and data presented herein provide a foundation for researchers to explore and develop novel polymeric materials with tailored properties for various applications, including advanced materials and drug delivery systems. The choice of polymerization technique and catalyst system allows for significant control over the final polymer's molecular weight, architecture, and functionality.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of functional ‘polyolefins’: state of the art and remaining challenges - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60032G [pubs.rsc.org]

- 3. Post-polymerization functionalization of polyolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 10-Undecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallocene-catalyzed polymerization offers a powerful tool for the synthesis of polyolefins with well-defined microstructures, narrow molecular weight distributions, and the ability to incorporate functional monomers. The polymerization of 10-undecen-1-ol, a long-chain α-olefin bearing a terminal hydroxyl group, using metallocene catalysts allows for the production of functionalized polyolefins. These polymers, featuring pendant hydroxyl groups, are valuable intermediates for further chemical modifications, such as grafting, to create advanced materials for various applications, including drug delivery systems, compatibilizers for polymer blends, and materials with modified surface properties.

The hydroxyl group in this compound can poison the metallocene catalyst. Therefore, a crucial step in this polymerization is the in-situ protection of the hydroxyl group, typically achieved by pre-reacting the monomer with an aluminum alkyl cocatalyst, such as methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA). This application note provides an overview of the process, quantitative data from representative catalyst systems, detailed experimental protocols, and visualizations of the polymerization workflow and mechanism.

Data Presentation

The following tables summarize representative quantitative data for the homopolymerization of this compound using different metallocene catalyst systems. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Table 1: Polymerization of this compound with Cp₂ZrCl₂/MAO Catalyst System

| Entry | Al/Zr Ratio | Polymerization Temp. (°C) | Monomer Conversion (%) | Mₙ ( g/mol )¹ | Molar Mass ( g/mol )² | PDI (Mₙ/Mₙ) | Predominant End Group |

| 1 | 1000 | 25 | 65 | 3400 | - | - | Terminal C=C |

| 2 | 1500 | 40 | 78 | 4200 | - | - | Terminal C=C |

| 3 | 2000 | 60 | 85 | - | - | - | Terminal C=C |

¹ Determined by ¹H NMR end-group analysis.[1] ² Molar masses of synthesized PUol homopolymers were found to be between 3400 and 4200 g/mol .[1] A major improvement in the polymerization rate of this compound was observed with increased polymerization temperature and Al/Zr mole ratio.[1] It was possible to find conditions for preparing poly(this compound)s with terminal double bonds using the catalyst system Cp₂ZrCl₂/MAO.[1]

Table 2: Polymerization of this compound with Different Metallocene Catalysts

| Entry | Catalyst | Cocatalyst | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Polymer Tacticity | Predominant End Group |

| 1 | rac-Et[Ind]₂ZrCl₂ | MAO | High | - | Narrow | Isotactic-rich | Internal C=C |

| 2 | rac-Me₂Si[2-Me-4,5-BenzInd]₂ZrCl₂ | MAO | High | - | Narrow | Isotactic-rich | Internal C=C |

| 3 | Cp₂ZrCl₂ | MAO | Moderate | 3400-4200 | Narrow | Atactic | Terminal C=C |

Experimental Protocols

Protocol 1: General Procedure for Metallocene-Catalyzed Homopolymerization of this compound

This protocol provides a general method for the polymerization of this compound using a metallocene catalyst and MAO as a cocatalyst. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

-

This compound (purified and dried)

-

Metallocene catalyst (e.g., Cp₂ZrCl₂, rac-Et[Ind]₂ZrCl₂)

-

Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

-

Triisobutylaluminum (TIBA) solution (e.g., 1 M in hexanes) - Optional, for pre-treatment

-

Anhydrous toluene (B28343) (polymerization grade)

-

Hydrochloric acid (10% aqueous solution)

-

Hexane

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Schlenk flask or glass reactor equipped with a magnetic stirrer and temperature control

-

Syringes and cannulas for transferring reagents

-

Vacuum line

Procedure:

-

Monomer Pre-treatment (Protection of Hydroxyl Group):

-

In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene.

-

Add the desired amount of this compound to the toluene.

-

Cool the solution to 0 °C.

-

Slowly add the MAO solution (or TIBA solution) dropwise while stirring. The molar ratio of Al to the hydroxyl groups of the monomer is crucial and typically ranges from 10 to 50.

-

Allow the reaction mixture to stir at room temperature for at least 1 hour to ensure complete reaction with the hydroxyl groups. This pre-reacted monomer solution is then used in the polymerization step. To get a pre-reacted 10-undecene-1-ol monomer, triisobutyl aluminum (TIBA) and toluene as solvent were fed into a flask. During cooling, 10-undecene-1-ol was added dropwise.

-

-

Polymerization:

-

In a separate, flame-dried Schlenk flask or reactor, add the desired amount of anhydrous toluene.

-

Add the pre-treated this compound solution via cannula.

-

Bring the reactor to the desired polymerization temperature (e.g., 25-60 °C).

-

In a separate Schlenk tube, dissolve the metallocene catalyst in a small amount of toluene.

-

Inject the catalyst solution into the reactor to initiate the polymerization. The Al/Zr molar ratio is a critical parameter and typically ranges from 500 to 2000.

-

Maintain the reaction at the set temperature with vigorous stirring for the desired polymerization time (e.g., 1-4 hours).

-

-

Termination and Polymer Isolation:

-

Terminate the polymerization by slowly adding methanol to the reaction mixture.

-

Pour the polymer solution into an excess of acidic methanol (10% HCl in methanol) to precipitate the polymer and deactivate the catalyst.

-

Filter the precipitated polymer and wash it extensively with methanol.

-

Redissolve the polymer in a suitable solvent (e.g., hot toluene or hexane) and re-precipitate it in methanol to remove any remaining catalyst residues.

-

Dry the final polymer product under vacuum at 40-50 °C to a constant weight.

-

Protocol 2: Characterization of Poly(this compound)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the polymer structure, end-groups, and to calculate the number-average molecular weight (Mₙ). Key signals include those for the vinyl end groups and the methylene (B1212753) protons adjacent to the hydroxyl group.

-

¹³C NMR: To analyze the polymer microstructure, tacticity, and confirm the incorporation of the monomer.

2. Gel Permeation Chromatography (GPC):

-

To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

-

To obtain detailed information on the monomer units in the polymer chains and the nature of the head and end groups of the polymers.

4. Differential Scanning Calorimetry (DSC):

-

To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Visualizations

Caption: Experimental workflow for the metallocene-catalyzed polymerization of this compound.

Caption: Simplified mechanism of metallocene-catalyzed polymerization of this compound.

References

Application of 10-Undecen-1-ol in the Fragrance and Perfume Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecen-1-ol, also known as undecylenic alcohol or alcohol C11 undecylenic, is a versatile long-chain unsaturated alcohol with the molecular formula C₁₁H₂₂O.[1] It is a colorless to pale yellow liquid characterized by a unique and complex olfactory profile, described as fresh, waxy, fatty, with citrusy (specifically, a mild citrus-like odor) and rosy, petal-like nuances.[2] This multifaceted scent profile, combined with its chemical properties, makes it a valuable ingredient in the fragrance and perfume industry. It serves not only as a fragrance component but also as a blending agent and a fixative to enhance the longevity and stability of perfume compositions.[1] Beyond perfumery, this compound is utilized in the cosmetics and personal care industry as an emollient and skin-conditioning agent.[1][3]

This document provides detailed application notes and protocols for the use of this compound in the fragrance and perfume industry, targeting researchers, scientists, and professionals involved in fragrance development and analysis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | |

| Molecular Weight | 170.29 g/mol | |

| CAS Number | 112-43-6 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Fresh, fatty, waxy, citrusy, rosy, petal-like | |

| Boiling Point | 245-248 °C (at 760 mmHg) | |

| Melting Point | -2 °C | |

| Flash Point | 200 °F (93.33 °C) | |

| Specific Gravity | 0.842 - 0.850 @ 20°C | |

| Solubility | Soluble in 70% alcohol; miscible with ethanol (B145695) and ether; immiscible with water. | |

| Stability | Stable. Incompatible with strong acids and strong oxidizing agents. |

Olfactory Profile and Application in Fragrance Compositions

The unique scent of this compound allows for its use in a variety of fragrance types, where it can impart freshness and complexity.

Olfactory Description

-

Top Note: Fresh, slightly citrusy, and green.

-

Heart Note: Waxy, rosy, and floral (petal-like).

-

Base Note: Fatty and substantive.

Applications in Perfumery

-

Floral Accords: It is used to give a fresh, dewy note to flower perfumes, particularly rose accords, where it enhances the natural petal-like scent.

-

Citrus Compositions: Its citrusy facet is utilized to add a fresh, clean note to citrus fragrances.

-

Soaps and Detergents: It is commonly used to impart a fresh, rosy nuance in soaps and detergents.

-

Fixative and Blending Agent: Due to its long-chain structure, it acts as a blending agent and can contribute to the longevity of a fragrance.

Example Formulations

While specific formulations containing this compound are often proprietary, the following examples, based on common perfumery practices and formulations for the closely related aldehyde (10-Undecenal), illustrate its potential application and usage levels. The recommended usage level for this compound can be up to 10% in the fragrance concentrate.

Table 1: Example Rose Accord

| Ingredient | Parts | Purpose |

| Phenylethyl Alcohol | 300 | Main rose body |

| Geraniol | 250 | Fresh, rosy, geranium note |

| Citronellol | 200 | Fresh, rosy, waxy note |

| This compound | 50 | Fresh, waxy, petal-like effect |

| Linalool | 100 | Fresh, floral, woody note |

| Alpha-Ionone | 50 | Violet, woody, powdery note |

| Eugenol | 10 | Spicy, clove-like nuance |